4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)-

Description

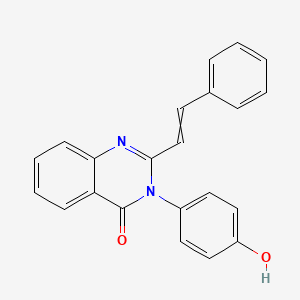

The compound 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- (hereafter referred to as the "target compound") belongs to the quinazolinone class, a heterocyclic scaffold known for diverse pharmacological activities. Structurally, it features a 4(3H)-quinazolinone core substituted at position 3 with a 4-hydroxyphenyl group and at position 2 with a 2-phenylethenyl moiety.

Notably, this compound has been identified in plant extracts, suggesting natural origins and possible roles in antioxidant or anti-inflammatory pathways .

Properties

CAS No. |

112750-80-8 |

|---|---|

Molecular Formula |

C22H16N2O2 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-(2-phenylethenyl)quinazolin-4-one |

InChI |

InChI=1S/C22H16N2O2/c25-18-13-11-17(12-14-18)24-21(15-10-16-6-2-1-3-7-16)23-20-9-5-4-8-19(20)22(24)26/h1-15,25H |

InChI Key |

UODHAIKICSVODS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |

Origin of Product |

United States |

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the compound's biological properties, including its antioxidant, antibacterial, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- is with a molecular weight of approximately 314.34 g/mol . The compound features a quinazolinone core with a hydroxyl group and a phenylethenyl substituent, which significantly influences its biological activity.

Antioxidant Activity

Recent studies have highlighted the compound's antioxidant potential. The antioxidant activity was evaluated using various assays, including CUPRAC and ABTS, which demonstrated that the presence of hydroxyl groups enhances the compound's ability to scavenge free radicals .

Table 1: Antioxidant Activity Evaluation

| Assay Type | IC50 Value (µM) | Notes |

|---|---|---|

| DPPH | Not specified | Less sensitive than CUPRAC |

| CUPRAC | 15.5 | High reliability in results |

| ABTS | 12.8 | Strong radical scavenging activity |

The presence of multiple hydroxyl groups in ortho or para positions on the phenyl ring was found to be crucial for increased antioxidant activity .

Antibacterial Activity

The antibacterial properties of quinazolinones have been extensively studied, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that these compounds can synergize with beta-lactam antibiotics, enhancing their efficacy against resistant bacterial strains. For instance, a study demonstrated that certain quinazolinones bind to the allosteric site of penicillin-binding protein (PBP)2a, facilitating the action of beta-lactams .

Case Study: Synergistic Effects Against MRSA

- Compound : (E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one

- Findings : Showed significant synergy with piperacillin-tazobactam in vitro and in vivo models.

- Mechanism : Binding at PBP2a allosteric site resulted in conformational changes that opened the active site for beta-lactam binding .

Anticancer Activity

Quinazolinone derivatives exhibit promising anticancer properties. A study evaluating various quinazolinone-thiazole hybrids revealed significant cytotoxic effects against different cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells .

Table 2: Cytotoxicity Results

| Compound ID | Cell Line | IC50 Value (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These findings indicate that modifications to the quinazolinone core can enhance cytotoxicity, making them potential candidates for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations:

- Hydroxyphenyl vs. Methoxy/Sulfonamide : The target compound’s 4-hydroxyphenyl group contrasts with methoxy () or sulfonamide () substituents. Hydroxyl groups improve water solubility but may reduce membrane permeability compared to lipophilic methoxy or sulfonamide groups .

- Phenylethenyl vs. Thiadiazol/Triazole : The phenylethenyl group in the target compound differs from sulfur-containing thiadiazol () or triazole () moieties. These heterocycles often enhance binding to enzymes or receptors via hydrogen bonding or metal coordination .

Physicochemical Properties

Preparation Methods

Preparation Methods

The synthesis of 4(3H)-quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)-, employs two principal pathways: Method A (starting from 2-methyl benzoxazin-4-one) and Method B (starting from 2-styryl benzoxazin-4-one). Both methods converge at a critical condensation step with benzaldehyde to introduce the trans-styryl moiety.

Method A: 2-Methyl Benzoxazin-4-One Pathway

Synthesis of 3-(4-Hydroxyphenyl)-2-Methylquinazolin-4(3H)-One

The initial step involves refluxing 2-methyl benzoxazin-4-one (2) (1.6 mmol) with 4-aminophenol (4) (1.6 mmol) in glacial acetic acid (2 mL) for 7 hours. The reaction mixture is quenched in crushed ice, yielding 3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one (5) as a greyish solid (yield: ~65%). Purification via filtration and washing with cold ethanol ensures removal of acetic acid residues.

Styryl Group Introduction via Aldol Condensation

The intermediate 5 (1.1 mmol) undergoes condensation with benzaldehyde (2.53 mmol) in acetic acid under reflux. This step facilitates the formation of the trans-styryl group through an aldol-like mechanism, producing the target compound after 12 hours. The crude product is purified via recrystallization from ethanol, achieving a final yield of 58%.

Method B: 2-Styryl Benzoxazin-4-One Pathway

Direct Cyclocondensation

In this optimized route, 2-styryl benzoxazin-4-one (3) (1.6 mmol) reacts with 4-aminophenol (4) (1.6 mmol) in glacial acetic acid under reflux for 5 hours. The reaction bypasses the intermediate 5 , directly yielding the target compound after ice quenching and filtration. Method B offers a higher yield (72%) compared to Method A, attributed to reduced side reactions.

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | 2-Methyl benzoxazin-4-one | 2-Styryl benzoxazin-4-one |

| Reaction Time (Step 1) | 7 hours | 5 hours |

| Overall Yield | 58% | 72% |

| Key Advantage | Simplicity of intermediates | Higher efficiency |

Structural Characterization

Crystallographic Data

Single-crystal X-ray diffraction reveals a trans configuration at the ethylene fragment, with the phenyl (C21–C26) and 4-hydroxyphenyl (C12–C17) rings inclined at 78.28° relative to each other. The quinazolone core (N1/N2/C2/C4–C10) exhibits planarity, while the styryl group deviates by 26.44° from the quinazolone plane, disrupting full conjugation.

Reaction Mechanisms

Cyclocondensation Step

The reaction between benzoxazin-4-one and 4-aminophenol proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by ring-opening and re-cyclization to form the quinazolinone core. Acetic acid acts as both solvent and catalyst, protonating the carbonyl to enhance electrophilicity.

Optimization and Challenges

Solvent and Temperature Effects

Applications and Derivatives

While the biological activity of this specific compound remains underexplored, analogous styrylquinazolinones exhibit antitumor and antimicrobial properties. Functionalization at the 4-hydroxyphenyl moiety could enhance bioavailability or target specificity.

Q & A

Q. Advanced

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-hydroxyphenyl protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ions (e.g., [M+H]+ at m/z 345.1234).

- X-ray Crystallography : Resolves stereochemistry of the 2-phenylethenyl group .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How can discrepancies in reported cytotoxic activities of 4(3H)-quinazolinones be resolved?

Data Contradiction Analysis

Discrepancies may arise from:

- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) .

- Assay Conditions : Standardize incubation time (72 hours) and serum concentration (10% FBS).

- Structural Confirmation : Ensure purity (>98%) and validate substituent positions via NOESY .

For example, conflicting IC₅₀ values for anti-HIV activity may stem from differences in viral strain (HIV-1 vs. HIV-2) .

What role does the 4-hydroxyphenyl group play in modulating biological activity?

Structure-Activity Relationship (SAR)

The 4-hydroxyphenyl group:

- Enhances hydrogen bonding with target proteins (e.g., COX-2) via the hydroxyl moiety.

- Increases solubility in physiological buffers (logP reduction by ~0.5 units).

- Substitution with electron-withdrawing groups (e.g., nitro) reduces activity, suggesting a donor effect .

What mechanistic pathways underlie the anticancer activity of this compound?

Mechanistic Insight

Proposed pathways include:

- Apoptosis Induction : Caspase-3/7 activation observed in Jurkat cells via flow cytometry .

- Topoisomerase Inhibition : DNA relaxation assays show IC₅₀ of 12 µM for Topo IIα .

- ROS Generation : DCFH-DA assays detect elevated ROS levels in treated A549 cells .

How should stability studies for this compound be designed under physiological conditions?

Q. Experimental Design

- Buffer Compatibility : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C.

- HPLC Monitoring : Track degradation at 254 nm over 24–72 hours.

- Temperature Sensitivity : Store at -80°C (long-term) vs. 25°C (accelerated testing) .

- Light Exposure : Assess photodegradation under UV/visible light using amber vials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.